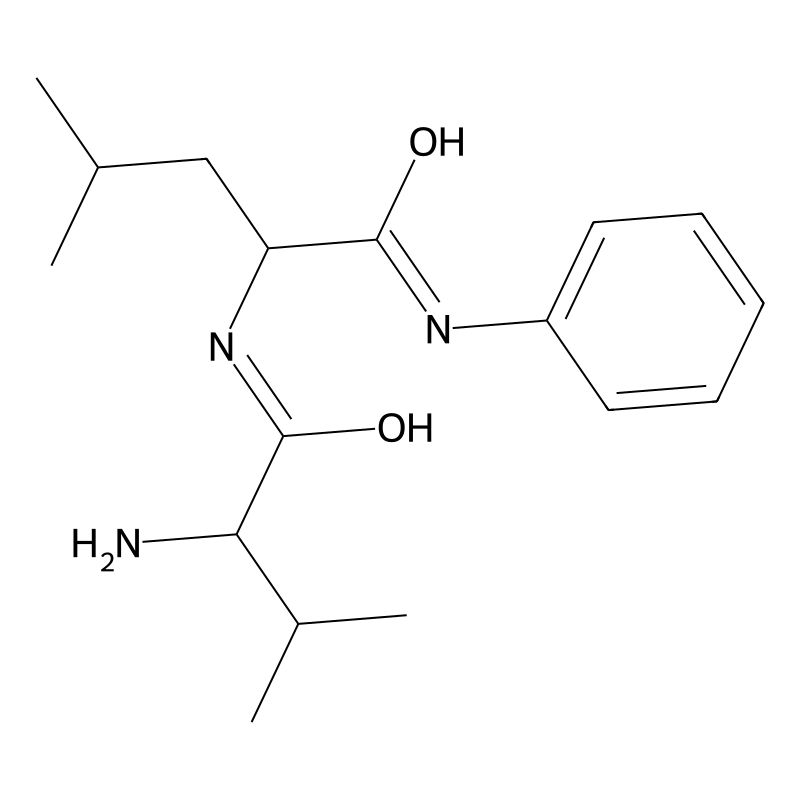L-Valinyl-L-leucinyl Anilide

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Enzyme Inhibition:
L-VLA has been shown to exhibit inhibitory activity against certain enzymes, particularly those involved in the ubiquitin-proteasome system (UPS). The UPS is a cellular pathway responsible for degrading proteins, and its dysregulation is implicated in various diseases, including neurodegenerative disorders and cancer. Studies suggest that L-VLA can inhibit specific enzymes within the UPS, potentially leading to altered protein degradation and impacting cellular functions [].
Cancer Research:
Building upon its potential to modulate protein degradation, L-VLA is being explored in the context of cancer research. Studies have investigated the effects of L-VLA on cancer cell lines, observing its ability to induce cell death and potentially suppress tumor growth []. However, further research is needed to understand the underlying mechanisms and translate these findings into effective cancer therapies.
Neurodegenerative Diseases:
The potential role of L-VLA in neurodegenerative diseases like Alzheimer's and Parkinson's is also being explored. These disorders are characterized by the accumulation of abnormal protein aggregates in the brain, and L-VLA's ability to modulate protein degradation pathways might offer a potential therapeutic avenue. Studies in animal models suggest that L-VLA may have neuroprotective effects and improve cognitive function, warranting further investigation [].
Other Potential Applications:
Beyond the areas mentioned above, L-VLA is being investigated for its potential applications in various other scientific fields, including:
- Antimicrobial activity: Studies have explored the potential of L-VLA as an antimicrobial agent against certain bacterial and fungal strains.
- Immunomodulation: The effects of L-VLA on the immune system are also being investigated, with potential implications for autoimmune diseases and inflammatory conditions [].
L-Valinyl-L-leucinyl anilide is a dipeptide derivative composed of the amino acids L-valine and L-leucine, linked to an aniline moiety. This compound belongs to a broader class of peptides and is characterized by its unique sequence and structural properties. The presence of both branched-chain amino acids (L-valine and L-leucine) contributes to its hydrophobic nature, which can influence its interactions in biological systems.
- Amino Acids: Valine and leucine are essential amino acids and generally non-toxic. However, excessive intake could lead to potential side effects [].
- Anilide Group: Anilides can vary in toxicity depending on the structure. More information on the specific aniline derivative used in VLA would be needed for a proper safety assessment [].
Peptides like L-valinyl-L-leucinyl anilide exhibit a range of biological activities. They may act as signaling molecules or modulators in cellular processes due to their structural similarity to natural peptides involved in physiological functions. Research indicates that dipeptides can influence metabolic pathways and have potential roles in enhancing protein synthesis and muscle recovery, particularly in sports nutrition contexts.
The synthesis of L-valinyl-L-leucinyl anilide typically involves solid-phase peptide synthesis (SPPS), which allows for the sequential addition of amino acids to form the desired peptide chain. This method provides high purity and yield due to its controlled environment. Other methods may include solution-phase synthesis, where reactants are mixed in a solvent, followed by purification processes such as chromatography.
L-Valinyl-L-leucinyl anilide has potential applications in various fields:
- Pharmaceuticals: It may serve as a lead compound for developing drugs targeting metabolic disorders or muscle wasting conditions.
- Nutraceuticals: Due to its potential benefits in muscle recovery and protein synthesis, it could be incorporated into dietary supplements for athletes.
- Biotechnology: The compound can be utilized in research settings to study peptide interactions and properties.
Studies involving L-valinyl-L-leucinyl anilide often focus on its interactions with biological membranes or other biomolecules. For instance, research has shown that dipeptides can significantly affect the sorption properties toward organic compounds, which may relate to their ability to interact with cellular membranes or influence drug delivery systems .
L-Valinyl-L-leucinyl anilide shares structural similarities with several other peptides and derivatives. Here are some comparable compounds:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| L-Alanylleucine | Contains L-alanine and L-leucine | Different amino acid composition affects solubility |
| N-Phthalyl-L-valine Anilide | Anilide derivative with phthalic acid | Unique functional group enhances interaction |
| L-Valyl-L-alanine | Composed of L-valine and L-alanine | Simpler structure may lead to different biological activity |
| L-Leucyl-L-leucine | Dipeptide with two leucine residues | Increased hydrophobicity compared to valine |
These compounds differ primarily in their amino acid composition and side-chain characteristics, which influence their solubility, stability, and biological activity.








